molecular formula C28H24FN5O2 B2835618 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline CAS No. 1115897-54-5

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No. B2835618
CAS RN: 1115897-54-5
M. Wt: 481.531
InChI Key: GNMSCQBIDNQIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • A study reported the synthesis of similar quinolone derivatives and their potential antibacterial activities against various bacterial strains, including gram-positive and gram-negative bacteria, and fungi (Patel, Patel, & Chauhan, 2007).
  • Another research synthesized fluoroquinolone compounds and evaluated their antibacterial effectiveness (Li, Lu, Yang, & Zhang, 2004).

Antiproliferative Activity

  • A study synthesized a series of fluoroquinolone derivatives with oxadiazole and evaluated their antiproliferative activities against human lung tumor cell lines (Shaharyar, Ali, & Abdullah, 2007).

Anti-inflammatory and Immunomodulatory Effects

  • Research on 6-fluoroquinazolines, similar in structure, showed inhibitory activities against TNF-α production and T cell proliferation, suggesting potential anti-inflammatory and immunomodulatory effects (Tobe et al., 2003).

Antitumor Agents

  • A novel series of quinoxalines with various pharmacophore groups, including piperazine, showed promising activity against cancer lines, with little cytotoxicity against normal human cells (Mamedov et al., 2022).

Other Scientific Applications

  • Various studies have synthesized and characterized derivatives of similar compounds, evaluating their potential as antibacterial, anticancer, and antimicrobial agents, demonstrating the diverse applications of these compounds in scientific research (Singhai & Gupta, 2019); (Liu et al., 2019).

properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2/c1-35-20-12-10-19(11-13-20)27-31-28(36-32-27)22-18-26(30-24-8-4-2-6-21(22)24)34-16-14-33(15-17-34)25-9-5-3-7-23(25)29/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSCQBIDNQIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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